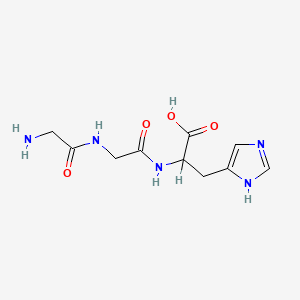

Glycylglycyl-L-histidine

Übersicht

Beschreibung

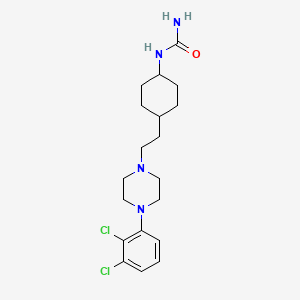

Glycylglycyl-L-histidine is a tripeptide composed of two glycine molecules and one histidine molecule . It has been studied in the context of complex formation with copper (II) ions .

Molecular Structure Analysis

The molecular formula of Glycylglycyl-L-histidine is C10H15N5O4 . The structure of L-histidine, a component of this tripeptide, has been studied extensively. It has an insulating band gap of approximately 4.38 eV .Chemical Reactions Analysis

Glycylglycyl-L-histidine has been studied in the context of its complex formation with copper (II) and zinc (II) ions . The types of complexes and their equilibrium values are similar to those formed by Gly-His .Wissenschaftliche Forschungsanwendungen

Copper(II) Complexes of Glycyl-l-histidine

- Scientific Field : Chemistry

- Application Summary : The complex formation of glycyl-l-histidine, glycyl-l-histidylglycine, and glycylglycyl-l-histidine with copper (II) ion in aqueous solutions was investigated .

- Methods of Application : The investigation was carried out using potentiometric and visible spectrophotometric methods .

- Results : The results indicate that copper (II) ions are bound to the imidazole and carboxyl (or carbonyl) groups in CuLH 2+ and to the amino, imidazole, and deprotonated amide groups in CuX, CuY −, and CuZ 2− .

Production of L‐Histidine from Glucose

- Scientific Field : Bioengineering

- Application Summary : The engineering of wild-type Escherichia coli to overproduce histidine from glucose was demonstrated .

- Methods of Application : The engineering involved removal of transcription attenuation and histidine-mediated feedback inhibition, chromosome-based optimization of the expression levels of histidine biosynthesis genes, strengthening phosphoribosyl pyrophosphate supply and rerouting the purine nucleotide biosynthetic pathway, and introduction of the NADH-dependent glutamate dehydrogenase from Bacillus subtilis and the lysine exporter from Corynebacterium glutamicum .

- Results : The final strain HW6-3 produced 66.5 g/L histidine under fed-batch fermentation, with a yield of 0.23 g/g glucose and a productivity of 1.5 g/L/h .

Gold(III) and Palladium(II) Complexes of Glycylglycyl-L-histidine

- Scientific Field : Chemistry

- Application Summary : Proton NMR studies show that [AuCl 4] - reacts slowly with glycylglycyl-L-histidine (Gly-Gly-L-His) in D2O at pH values as low as 1.5 to form the stable complex [Au III (Gly-Gly-L-His-H -2 )]Cl ·H 2 O 1 via one intermediate .

- Methods of Application : The reaction was studied using proton NMR .

- Results : The complex 1 formed is stable and was shown by X-ray crystallography .

Copper(II) Complex of Glycylglycyl-L-Histidine-N-Methyl Amide

- Scientific Field : Chemistry

- Application Summary : This peptide was designed to mimic the Copper (II)-Transport Site of Human Albumin .

- Methods of Application : Theoretical and solution studies were conducted .

- Results : The results of this study are not available in the source .

Copper(II) Complex of Glycylglycyl-L-Histidine-N-Methyl Amide

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAWDNVHMUKWJR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycylglycyl-L-histidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

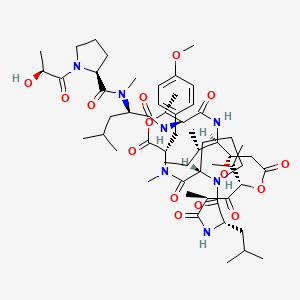

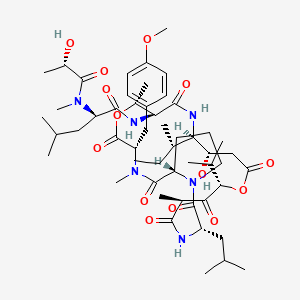

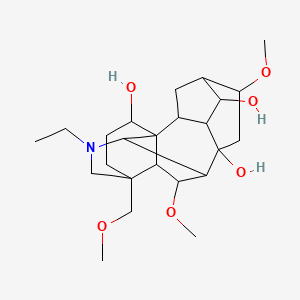

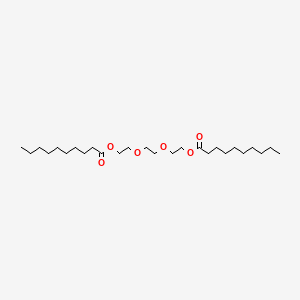

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1670499.png)